2-Methoxyhydroquinone

Descripción general

Descripción

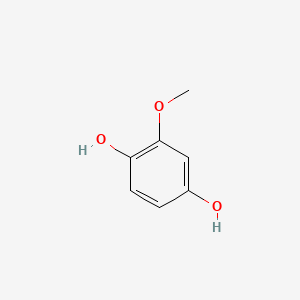

La 2-Metoxihidroquinona, también conocida como 2,5-dihidroxianisol, es un compuesto orgánico con la fórmula molecular (CH3O)C6H3(OH)2. Es un derivado de la hidroquinona, donde uno de los átomos de hidrógeno en el anillo de benceno es reemplazado por un grupo metoxi (–OCH3). Este compuesto es conocido por sus aplicaciones en varios campos, incluida la química, la biología y la industria.

Métodos De Preparación

La 2-Metoxihidroquinona se puede sintetizar a través de varios métodos. Un método de laboratorio común involucra la deformilación oxidativa de la vainillina usando peróxido de hidrógeno en un medio alcalino . Este método produce 2-Metoxihidroquinona con alta pureza y es escalable para la producción industrial. Otro método involucra la conversión microbiana de unidades de guaiacol usando fábricas celulares de Aspergillus niger . Este enfoque biotecnológico es amigable con el medio ambiente y se puede optimizar para la producción a gran escala.

Análisis De Reacciones Químicas

La 2-Metoxihidroquinona experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar 2-metoxi-1,4-benzoquinona (MQ) en condiciones alcalinas.

Reducción: Se puede reducir de nuevo a derivados de hidroquinona.

Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales en condiciones específicas.

Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación y agentes reductores como el borohidruro de sodio para la reducción. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Energy Storage Applications

Redox-Flow Batteries

One of the most promising applications of 2-methoxyhydroquinone is in the development of redox-flow batteries. A study demonstrated that this compound can be synthesized from vanillin and used as a catholyte in aqueous redox-flow batteries. The research highlighted its ability to maintain a high capacity retention of 87.4% after 250 cycles, showcasing its potential for sustainable energy storage solutions .

Table 1: Performance Metrics of this compound in Redox-Flow Batteries

| Parameter | Value |

|---|---|

| Capacity Retention | 87.4% after 250 cycles |

| Half Wave Potential | 320 mV vs. Ag/AgCl |

| Coulombic Efficiency | 97-99% |

| Stability in Acidic Medium | Yes |

Medicinal Chemistry

Antineuroinflammatory and Antiproliferative Activities

Research has indicated that this compound exhibits significant antineuroinflammatory properties. In vitro studies using murine microglial BV-2 cells showed that it effectively reduced nitric oxide levels, suggesting its potential use in treating neuroinflammatory conditions . Furthermore, its antiproliferative effects have been observed, indicating possible applications in cancer therapy.

Case Study: Neuroinflammation Treatment

A detailed study assessed the impact of various concentrations of this compound on NO production in BV-2 cells. The results indicated a dose-dependent decrease in NO levels, supporting its role as an anti-inflammatory agent .

Environmental Science

Oxidation Processes

The oxidation of this compound has been studied extensively for its implications in environmental chemistry. Research showed that ferric iron (Fe(III)) can mediate the oxidation of this compound under both aerobic and anaerobic conditions. Understanding these processes can help elucidate the environmental fate of phenolic compounds .

Table 2: Oxidation Characteristics of this compound

| Condition | Observed Reaction | Notes |

|---|---|---|

| Aerobic | Rapid oxidation | Involves reactive radicals |

| Anaerobic | Slow reduction | Controlled environment needed |

Synthesis and Stability Challenges

The stability of this compound under various conditions poses challenges for its application. Studies have shown that it is prone to oxidation and degradation under UV light and alkaline conditions. Research efforts have focused on optimizing synthesis methods to enhance stability, such as using specific solvents to minimize side reactions during electrochemical applications .

Mecanismo De Acción

El mecanismo de acción de la 2-Metoxihidroquinona involucra sus propiedades redox. Puede sufrir reacciones reversibles de oxidación y reducción, lo que lo hace adecuado para su uso en baterías de flujo redox . El compuesto puede formar intermedios semiquinónicos y radicales quinoides en condiciones electroquímicas, que se estabilizan utilizando electrolitos específicos como H3PO4 .

Comparación Con Compuestos Similares

La 2-Metoxihidroquinona es similar a otros derivados de hidroquinona, como:

- 4-Metoxifenol

- 4-Metilcatecol

- 2-Metoxibenzo-1,4-quinona

- Metilhidroquinona

- 1,2,4-Bencenotriol

- 3,4-Dimetoxifenol

- 1,2,4-Trihidroxi benceno

- 4-Aminofenol

- Trimetilhidroquinona

En comparación con estos compuestos, la 2-Metoxihidroquinona es única debido a su patrón específico de sustitución de metoxi, que influye en su reactividad química y aplicaciones.

Actividad Biológica

2-Methoxyhydroquinone (MHQ) is a phenolic compound with significant biological activity, particularly in enzymatic reactions and potential therapeutic applications. This article reviews the biological properties of MHQ, focusing on its enzymatic interactions, antioxidant properties, and implications for various applications.

This compound, with the chemical formula , is a derivative of hydroquinone and is often synthesized from vanillin. It exhibits antioxidant properties and has been studied for its role in redox chemistry.

Enzymatic Activity

Recent studies have identified enzymes from Phanerochaete chrysosporium that effectively degrade lignin-derived compounds, including MHQ. Two specific enzymes, PcHGD1 and PcHGD2, have been characterized as dioxygenases capable of cleaving the aromatic rings of MHQ. These enzymes demonstrate a high catalytic efficiency, particularly for MHQ compared to other substrates like homogentisate (HGA) and dimethoxyhydroquinone (DMHQ) .

Table 1: Kinetic Parameters of PcHGD Enzymes on MHQ

| Enzyme | Substrate | (s) | (µM) | (µMs) |

|---|---|---|---|---|

| PcHGD1 | MHQ | 0.12 | 50 | 2.4 |

| PcHGD2 | MHQ | 0.10 | 60 | 1.67 |

Antioxidant Properties

MHQ has been shown to possess significant antioxidant activity. Studies involving various 2-methoxyphenols indicate that these compounds can act as selective cyclooxygenase-2 (COX-2) inhibitors, which are relevant in the context of non-steroidal anti-inflammatory drugs (NSAIDs). The antioxidant capacity was evaluated using the DPPH radical-scavenging method, revealing that MHQ effectively neutralizes free radicals .

Case Study: Antioxidant Activity Assessment

In a study assessing the cytotoxicity and antioxidant activity of several 2-methoxyphenols, including MHQ, it was found that:

- Cytotoxicity : The order of cytotoxicity was established, with MHQ exhibiting moderate effects compared to stronger antioxidants like curcumin.

- DPPH Scavenging Activity : The IC50 value for MHQ was determined to be approximately 25 µM, indicating its potential as an effective antioxidant .

Applications in Energy Storage

MHQ has been explored for its applications in energy storage systems, particularly in aqueous redox flow batteries. Research indicates that it can serve as a redox-active electrolyte with stable cycling performance under controlled conditions. The presence of semiquinone intermediates during electrochemical reactions poses challenges; however, these can be mitigated through appropriate electrolyte formulations .

Propiedades

IUPAC Name |

2-methoxybenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQYHRQFABOIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231716 | |

| Record name | Methoxyhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-46-4 | |

| Record name | 2-Methoxyhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HI6HNR5U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for methoxyhydroquinone?

A1: Methoxyhydroquinone (2-methoxyhydroquinone or 2-methoxybenzene-1,4-diol) has the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol. Its spectroscopic data includes characteristic peaks in NMR and IR spectra, with UV-Vis absorbance aiding in quantifying its presence in various matrices.

Q2: How does the presence of the methoxy group influence the properties of methoxyhydroquinone compared to hydroquinone?

A2: The methoxy group in methoxyhydroquinone influences its reactivity, particularly its redox potential. This substituent can also impact its interaction with enzymes and other biological targets. [, , , ]

Q3: What is the role of methoxyhydroquinone in plants?

A3: Methoxyhydroquinone has been identified as an antifungal agent in oat seedlings, particularly against Ophiobolus graminis. It is found in its glucoside form and its concentration decreases as the plant matures. []

Q4: How do fungi metabolize methoxyhydroquinone?

A4: Fungi like Paecilomyces variotii and Pestalotia palmarum utilize different pathways to degrade ferulic acid, with methoxyhydroquinone identified as a key intermediate in both. Polyporus dichrous also metabolizes vanillate via methoxyhydroquinone. [, , ]

Q5: Does methoxyhydroquinone play a role in lignin degradation?

A5: Yes, methoxyhydroquinone is a significant product in the oxidative degradation of (+)-pinoresinol, a lignin model compound, by bacteria like Pseudomonas sp. strain SG-MS2. This pathway involves benzylic hydroxylation and aryl-alkyl cleavage. [, ]

Q6: What is the significance of methoxyhydroquinone in the context of biomass burning?

A6: Methoxyhydroquinone has been identified as a component of secondary organic aerosol (SOA) generated from the oxidation of guaiacol, a phenolic compound emitted during biomass burning. This SOA contributes to the oxidative potential of the aerosol and raises concerns about its potential health effects. []

Q7: How does methoxyhydroquinone react under photochemical conditions?

A7: Methoxyhydroquinone is susceptible to photodegradation, especially in the presence of oxygen. It can undergo oxidation to form the corresponding quinone, as well as dimerization and cross-linking reactions, particularly when incorporated into polymers like 2-hydroxypropylcellulose. These reactions contribute to the yellowing observed in materials like high-yield pulps. [, , , ]

Q8: Can methoxyhydroquinone be used as a building block for synthesizing other compounds?

A8: Yes, its reactivity allows for various chemical transformations. For example, acid-catalyzed prenylation yields compounds like precocene II, while a multi-step synthesis leads to geldanamycin, a potent Hsp90 inhibitor. [, ]

Q9: How do enzymes interact with methoxyhydroquinone?

A9: Enzymes like laccase from Pleurotus eryngii can oxidize methoxyhydroquinone, ultimately leading to the production of superoxide anion radicals. This enzymatic oxidation has implications for lignin degradation and other biotechnological applications. []

Q10: Can enzymes be engineered to alter the regiospecificity of aromatic oxidation for compounds like methoxyhydroquinone?

A10: Yes, directed evolution and saturation mutagenesis have successfully engineered toluene monooxygenases to achieve specific regioisomers of hydroxylated products from substrates like toluene, methoxybenzene, and nitrobenzene, including the production of methoxyhydroquinone. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.